13C‑NMR Differentiation: Terminal vs Internal Oxo-Esters
The terminal (18‑oxo) isomer can be unambiguously distinguished from all fifteen other oxooctadecanoate positional isomers by its 13C‑NMR spectrum. In the Tulloch (1977) study, chemical shifts of every carbon in the sixteen isomeric methyl oxooctadecanoates were assigned; the oxo group induces characteristic shielding effects: γ −0.46, δ −0.30, ε −0.27, ζ −0.13, η −0.09, and θ −0.06 ppm relative to the unsubstituted methyl stearate baseline. For the 18‑oxo isomer, the ketone carbonyl resonates at ~209 ppm while the ester carbonyl appears at ~174 ppm, a pattern that is distinct from internal isomers where the two carbonyls interact to produce greater shielding of intervening carbons [1].
| Evidence Dimension | 13C‑NMR carbonyl chemical shift and chain‑carbon shielding pattern |
|---|---|
| Target Compound Data | Ketone C=O ~209 ppm; ester C=O ~174 ppm; γ‑carbon shielding −0.46 ppm at C‑16 |
| Comparator Or Baseline | Methyl stearate (no ketone): ester C=O ~174 ppm; internal oxo isomers (e.g., 9‑oxo): ketone C=O ~209–212 ppm but with additional inter‑carbonyl shielding effects on carbons between the two carbonyls |
| Quantified Difference | Absence of inter‑carbonyl shielding in the 18‑oxo isomer; unique γ‑shielding pattern at the ω‑terminus vs. mid‑chain isomers |
| Conditions | 13C‑NMR in CDCl3 at ambient temperature; data from Tulloch 1977, Can. J. Chem. |
Why This Matters
For quality control and structural confirmation, the 18‑oxo isomer can be positively identified via its distinct NMR spectrum, preventing mis‑assignment with other positional isomers that may be present in synthetic mixtures.
- [1] Tulloch, A. P. (1977). Deuterium isotope effects and assignment of 13C chemical shifts in spectra of methyl octadecanoate and the sixteen isomeric oxooctadecanoates. Canadian Journal of Chemistry, 55(7), 1135-1142. View Source
